molecular formula C29H25ClN2O3 B10893373 4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10893373
M. Wt: 485.0 g/mol
InChI Key: IJVXDJNOKDSDIA-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including a chlorobenzoyl group, an ethylphenyl group, a hydroxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step often involves the use of 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzoyl derivative.

    Attachment of the Ethylphenyl Group: This can be done via a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride.

    Incorporation of the Indole Moiety: This step might involve a coupling reaction using an indole derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications.

Biology

The indole moiety is known for its biological activity, making this compound a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting various biological pathways.

Medicine

Due to its structural complexity, this compound might exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could bind to specific proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. The presence of both the indole and pyrrolone moieties in a single molecule is particularly noteworthy, as it can lead to diverse interactions with biological targets.

Properties

Molecular Formula

C29H25ClN2O3

Molecular Weight

485.0 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25ClN2O3/c1-2-18-7-9-19(10-8-18)26-25(27(33)20-11-13-22(30)14-12-20)28(34)29(35)32(26)16-15-21-17-31-24-6-4-3-5-23(21)24/h3-14,17,26,31,33H,2,15-16H2,1H3/b27-25-

InChI Key

IJVXDJNOKDSDIA-RFBIWTDZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.